molecular formula C10H20N2O B13200771 4-(6-Methylpiperidin-3-yl)morpholine

4-(6-Methylpiperidin-3-yl)morpholine

Cat. No.: B13200771
M. Wt: 184.28 g/mol
InChI Key: JVFSODVBRKMDIH-UHFFFAOYSA-N
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Description

4-(6-Methylpiperidin-3-yl)morpholine is a heterocyclic organic compound that features both a morpholine ring and a piperidine ring The morpholine ring consists of an oxygen and nitrogen atom, while the piperidine ring contains a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpiperidin-3-yl)morpholine typically involves the reaction of 6-methylpiperidine with morpholine under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the reaction. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpiperidin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(6-Methylpiperidin-3-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methylpiperidin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methylpiperidin-3-yl)carbonylmorpholine
  • 4-Methylpiperidine
  • Morpholine

Uniqueness

4-(6-Methylpiperidin-3-yl)morpholine is unique due to its dual ring structure, which combines the properties of both morpholine and piperidine

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(6-methylpiperidin-3-yl)morpholine

InChI

InChI=1S/C10H20N2O/c1-9-2-3-10(8-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3

InChI Key

JVFSODVBRKMDIH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CCOCC2

Origin of Product

United States

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